molecular formula C18H19NO3 B14074837 tert-Butyl benzoyl(phenyl)carbamate CAS No. 101137-69-3

tert-Butyl benzoyl(phenyl)carbamate

Cat. No.: B14074837
CAS No.: 101137-69-3
M. Wt: 297.3 g/mol
InChI Key: VVXMEWKQSYPWEI-UHFFFAOYSA-N
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Description

Overview of Carbamate (B1207046) Functional Groups in Organic Synthesis

Carbamates, also known as urethanes, are a class of organic compounds that feature a functional group with the core structure -NH-C(=O)-O-. wikipedia.orgnih.gov This versatile group can be considered a hybrid of an amide and an ester, and this structural feature imparts a unique chemical reactivity that is highly valuable in organic synthesis. nih.gov Carbamates are generally stable compounds, a characteristic attributed to the resonance between the amide and carboxyl groups. nih.gov

In the realm of synthetic organic chemistry, carbamates are perhaps most widely recognized for their role as protecting groups for amines. masterorganicchemistry.comchem-station.com The high reactivity and basicity of amines often necessitate their temporary deactivation during multi-step syntheses to prevent unwanted side reactions. chem-station.com The carbamate functional group, particularly the tert-butoxycarbonyl (Boc) group, is a popular choice for this purpose due to its ease of installation, stability under a wide range of reaction conditions, and facile removal under specific, often mild, acidic conditions. masterorganicchemistry.com Beyond their use as protecting groups, carbamates are integral components in the synthesis of various pharmaceuticals and agrochemicals, including insecticides and herbicides. nih.govfiveable.me They also serve as important intermediates in the production of polymers, most notably polyurethanes. wikipedia.org

The synthesis of carbamates can be achieved through several methods, including the reaction of an amine with a chloroformate, the alcoholysis of a carbamoyl (B1232498) chloride, or via the Curtius rearrangement where an isocyanate is reacted with an alcohol. wikipedia.org This variety of synthetic routes contributes to their widespread applicability in organic chemistry.

Significance of N-Acylcarbamates in Contemporary Chemical Research

N-acylcarbamates are a specific subclass of carbamates where the nitrogen atom is further acylated, resulting in an R-CO-N(R')-CO-OR'' structure. This modification introduces an additional carbonyl group, which significantly influences the electronic properties and reactivity of the molecule. The presence of two carbonyl groups attached to the nitrogen atom makes the nitrogen lone pair less available for donation, rendering N-acylcarbamates less basic and more electrophilic at the carbonyl carbons compared to simple carbamates.

In contemporary chemical research, N-acylcarbamates are recognized as valuable synthetic intermediates. For instance, they have been utilized in hydrogenation reactions catalyzed by bifunctional ruthenium complexes. nih.gov Furthermore, methods have been developed for the facile, one-pot transformation of readily available acyl hydrazides into N-acylcarbamates through a metal-free alkylation-elimination reaction sequence, highlighting their accessibility and utility in synthetic strategies. rsc.org

Specific Context of tert-Butyl benzoyl(phenyl)carbamate within the Landscape of Amide Derivatives

Amide derivatives are a broad and fundamentally important class of organic compounds characterized by a nitrogen atom linked to an acyl group (R-C=O). wisdomlib.org They are ubiquitous in nature, most notably as the peptide bonds that form the backbone of proteins, and are also prevalent in pharmaceuticals, agrochemicals, and polymers. diplomatacomercial.comdiplomatacomercial.com The stability of the amide bond is a key feature, arising from the delocalization of the nitrogen lone pair of electrons into the carbonyl group. wisdomlib.org

This compound fits within this landscape as a specific and structurally interesting amide derivative. It incorporates the features of an N-acylcarbamate, with a benzoyl group and a phenyl group attached to the carbamate nitrogen, and a tert-butyl ester. The presence of these distinct groups—a bulky tert-butyl group, an aromatic benzoyl group, and a phenyl group—suggests a nuanced reactivity profile. The tert-butoxycarbonyl (Boc) portion is a well-known protecting group, while the benzoyl and phenyl substituents on the nitrogen atom introduce steric and electronic factors that can be exploited in various chemical transformations. The study of such molecules contributes to a deeper understanding of the reactivity and potential applications of complex amide and carbamate structures in organic synthesis.

Compound Profile: this compound

PropertyValue
IUPAC Name This compound
Molecular Formula C18H19NO3
Molecular Weight 297.35 g/mol
CAS Number Not available

Properties

CAS No.

101137-69-3

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

tert-butyl N-benzoyl-N-phenylcarbamate

InChI

InChI=1S/C18H19NO3/c1-18(2,3)22-17(21)19(15-12-8-5-9-13-15)16(20)14-10-6-4-7-11-14/h4-13H,1-3H3

InChI Key

VVXMEWKQSYPWEI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC=CC=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Tert Butyl Benzoyl Phenyl Carbamate and Analogues

General Strategies for N-Acylcarbamate Formation

The creation of N-acylcarbamates can be broadly categorized into several key strategies, each offering distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Acylation of N-Substituted Carbamates

A primary and direct method for the synthesis of N-acylcarbamates involves the acylation of a pre-formed N-substituted carbamate (B1207046). This approach is predicated on the nucleophilicity of the carbamate nitrogen, which, while attenuated by the adjacent carbonyl group, can still react with a suitable acylating agent.

The N-acylation of carbamates can be effectively promoted by Lewis acids. For instance, zinc chloride (ZnCl₂) has been shown to be an effective catalyst for the N-acylation of various carbamates with carboxylic acid anhydrides under solvent-free conditions, affording the corresponding N-acyl products in good yields. semanticscholar.org Other Lewis acids like ferric chloride (FeCl₃), molybdenum(V) chloride (MoCl₅), tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), and iodine (I₂) have also demonstrated efficacy in promoting the N-acetylation of benzyl (B1604629) carbamate with acetic anhydride (B1165640). semanticscholar.org Heteropolyacids, such as the Wells-Dawson type, have also been employed as catalysts for the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free, green conditions. sciforum.net

In a specific example of synthesizing analogues, a series of tert-butyl 2-(substituted benzamido) phenylcarbamates were synthesized by condensing tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. nih.govresearchgate.net This condensation was facilitated by the use of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). nih.govresearchgate.net

Table 1: Lewis Acid Catalyzed N-Acetylation of Benzyl Carbamate

EntryCatalystTime (h)Yield (%)
1ZnCl₂0.592
2FeCl₃185
3MoCl₅1.580
4B(C₆F₅)₃275
5I₂2.570
6None120
Data sourced from a study on Lewis acid catalyzed N-acylation of carbamates. semanticscholar.org

Carbamate Formation via Reaction of Amines

A versatile and widely employed strategy for the synthesis of carbamates involves the reaction of amines with various carbamoylating agents. This approach allows for the introduction of the carbamate functionality onto a primary or secondary amine, which can then be further functionalized.

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a popular and effective reagent for the N-tert-butoxycarbonylation of amines. This reaction is often catalyzed by a base or a Lewis acid. For instance, a heterogeneous and recyclable catalyst, B(OSO₃H)₃/SiO₂ (SBSA), has been developed for the N-tert-butoxycarbonylation of various aromatic and aliphatic amines with Boc₂O under solvent-free conditions at room temperature, providing excellent yields in short reaction times. The reaction of amines with Boc₂O can also be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), leading to the formation of carbamates. scribd.com This method can be used to introduce protecting groups onto primary amines. scribd.com

Recent research has also demonstrated a method for the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide (t-BuOLi) as the sole base. nih.gov This approach avoids the need for toxic reagents and metal catalysts and proceeds through an isocyanate intermediate. nih.gov

Tert-butyl chloroformate is another key reagent for the synthesis of tert-butyl carbamates. It reacts with amines in the presence of a base to form the corresponding carbamate. This method is a cornerstone in the synthesis of many carbamate-containing compounds. For example, tert-butyl (4-(chlorosulfonyl)phenethyl)carbamate is synthesized through the reaction of tert-butyl carbamate with 4-(chlorosulfonyl)phenethyl chloride in the presence of a base like triethylamine (B128534). Similarly, tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate is typically synthesized by reacting tert-butyl chloroformate with 3-(3-hydroxypropyl)aniline in the presence of a base.

Alkyl phenyl carbonates provide an economical and versatile method for the selective protection of amines as carbamates. thieme-connect.comresearchgate.netepa.govresearcher.life This method is particularly useful for the selective protection of primary amines in the presence of secondary amines, and for the mono-carbamate protection of symmetrical aliphatic α,ω-alkanediamines. thieme-connect.comresearchgate.netepa.govresearcher.life The reaction of polyamines with alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, in a solvent like dichloromethane (B109758) or dimethylformamide, yields the chemoselectively carbamate-protected polyamines. thieme-connect.com This selectivity is attributed to the faster reaction kinetics of alkyl aryl carbonates with primary amines compared to secondary amines. thieme-connect.com

Table 2: Selective Mono-Carbamate Protection of Diamines using Alkyl Phenyl Carbonates

DiamineProtecting GroupYield (%)
1,2-EthanediamineBoc75
1,3-PropanediamineCbz82
1,4-ButanediamineAlloc78
Yields are based on the diamine, using one equivalent of the respective alkyl phenyl carbonate. kiku.dk

Multicomponent Reactions for Carbamate Synthesis

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like carbamates in a single step. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

One such strategy involves a three-component coupling of an amine, carbon dioxide (CO₂), and an alkyl halide in the presence of a base like cesium carbonate (Cs₂CO₃) and a catalyst such as tetrabutylammonium (B224687) iodide (TBAI). acs.orgacs.org This method provides a mild and efficient route to carbamates, avoiding common side reactions like N-alkylation of the amine. acs.org Another innovative multicomponent approach for the synthesis of α-alkoxy carbamates involves a sequence of nitrile hydrozirconation, acylation, and alcohol addition. nih.govscispace.com This method allows for the rapid preparation of structurally diverse carbamates. nih.govscispace.com

Targeted Synthesis of tert-Butyl benzoyl(phenyl)carbamate Derivatives

The targeted synthesis of derivatives of this compound often involves the formation of an amide bond coupled with the presence of a tert-butoxycarbonyl (Boc) protecting group.

Condensation Reactions with Substituted Carboxylic Acids

A primary method for synthesizing derivatives of this compound involves the condensation of tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids. nih.gov This reaction is typically facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in the presence of a base like N,N-diisopropylethylamine (DIPEA). nih.gov The general scheme involves the activation of the carboxylic acid by the coupling agents, followed by nucleophilic attack from the amino group of the carbamate.

This methodology has been successfully employed to synthesize a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives. nih.gov The reaction proceeds with good yields, demonstrating its versatility for creating a library of compounds with diverse substitutions on the benzoyl moiety. For instance, the reaction of tert-butyl 2-aminophenylcarbamate with 4-fluorobenzoic acid yields tert-butyl 2-(4-fluorobenzamido)phenylcarbamate in 74% yield. nih.gov Similarly, reactions with other substituted benzoic acids, such as 4-(1H-indol-2-yl)butanoic acid and 2,4,5-trimethoxybenzoic acid, have also been reported with high yields. nih.gov

Table 1: Synthesis of this compound Derivatives via Condensation Reactions nih.gov

Substituted Carboxylic AcidProductYield (%)
4-Fluorobenzoic acidtert-Butyl 2-(4-fluorobenzamido)phenylcarbamate74
4-Chloro-2,5-difluorobenzoic acidtert-Butyl 2-(4-chloro-2,5-difluorobenzamido)phenylcarbamate72.4
4-(1H-indol-2-yl)butanoic acidtert-Butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate75.7
2-Bromoacetic acidtert-Butyl 2-(2-bromoacetamido)phenylcarbamate75.7

The reaction of carboxylic acid salts with aryl isocyanates at room temperature also provides a route to amides through the loss of carbon dioxide, a method compatible with Boc protecting groups. acs.org Another approach involves the reaction of carbamates with carboxylic acid anhydrides in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) to produce N-acyl carbamates. semanticscholar.org Carboxylic acids can also be used directly as acylating agents through a mixed anhydride method. semanticscholar.orgresearchgate.net

Nucleophilic Addition Reactions for Amine Group Protection

The protection of amine functional groups is a critical step in the synthesis of complex molecules, preventing unwanted side reactions. mychemblog.com The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its stability under various conditions and its facile removal under acidic conditions. chemistrysteps.comfishersci.co.ukjk-sci.com

The introduction of the Boc group is typically achieved through the nucleophilic addition of an amine to di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). mychemblog.comchemistrysteps.com This reaction is often carried out in the presence of a base, such as sodium hydroxide (B78521) or triethylamine, or a catalyst like 4-(dimethylamino)pyridine (DMAP). mychemblog.comsemanticscholar.org The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate which then collapses to form the N-Boc protected amine and a tert-butyl carbonate leaving group. chemistrysteps.comjk-sci.com This leaving group subsequently decomposes to tert-butoxide and carbon dioxide. jk-sci.com

The efficiency of this protection strategy is highlighted by its broad applicability to both primary and secondary amines. semanticscholar.org The reaction conditions are generally mild, and high yields of the protected product are typically obtained. fishersci.co.uk For instance, the protection of pyrrolidine (B122466) with (Boc)₂O in the presence of DMAP proceeds smoothly to afford the corresponding N-Boc pyrrolidine. mychemblog.com

Strategies for Mono-N-Boc Formation

Achieving selective mono-N-Boc protection of molecules with multiple amine groups, such as diamines, can be challenging due to the potential for di-protection. nih.gov Several strategies have been developed to favor the formation of the mono-protected product.

One effective method involves the monoprotonation of the diamine with one equivalent of an acid, such as hydrochloric acid (HCl), prior to the addition of (Boc)₂O. scielo.org.mx This protonation deactivates one of the amino groups, directing the Boc protection to the remaining free amine. This one-pot procedure has been shown to provide good yields of the mono-Boc protected diamine. scielo.org.mx

Another strategy involves controlling the stoichiometry of the reagents and the reaction conditions. For example, in the synthesis of mono-protected sulfonamides from (1R,2R)-cyclohexane-1,2-diamine tartrate salt, using a five-fold excess of the diamine relative to the arylsulfonyl chloride resulted in the formation of the monosulfonamide in approximately 40% yield with minimal formation of the di-protected byproduct. scielo.org.mx

Catalyst-free N-tert-butyloxycarbonylation of amines in water has also been reported as a method for achieving chemoselective mono-N-Boc protection, avoiding side reactions like the formation of isocyanates or ureas. organic-chemistry.org Additionally, ionic liquids have been shown to catalyze the mono-N-tert-butyloxycarbonylation of amines with excellent chemoselectivity. organic-chemistry.org

Advanced Synthetic Approaches

Modern synthetic chemistry has seen the development of advanced catalytic methods that offer greater efficiency, selectivity, and substrate scope for the synthesis of carbamates.

Catalytic Methods in Carbamate Synthesis

Various transition metals, including rhodium and palladium, have been utilized to catalyze the synthesis of carbamates. unizar.esgoogle.com Rhodium catalysts, for example, have been employed in the oxidative carbonylation of amines and alcohols to produce carbamates. unizar.es

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of N-aryl carbamates. mit.edunih.govorganic-chemistry.org This methodology often involves the coupling of an aryl halide or triflate with a carbamate or a cyanate (B1221674) salt in the presence of a palladium catalyst and a suitable ligand. mit.eduorganic-chemistry.orgresearchgate.net

A notable example is the Buchwald-Hartwig amination, which has been adapted for the synthesis of N-Boc-protected anilines from aryl bromides and tert-butyl carbamate. nih.govacs.org This reaction can be performed at room temperature using a palladium catalyst such as Pd₂(dba)₃·CHCl₃ in combination with a monodentate ligand like tert-butyl X-Phos. nih.govacs.org The use of sodium tert-butoxide as the base is crucial for the success of this transformation, which affords the desired products in moderate to good yields. nih.gov

Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate. mit.edunih.govorganic-chemistry.org In this process, an aryl isocyanate is generated in situ, which is then trapped by an alcohol to form the corresponding carbamate. organic-chemistry.org This one-pot method is highly versatile and accommodates a wide range of functional groups. mit.edu The use of aryl triflates expands the substrate scope, allowing for the synthesis of carbamates from sterically hindered substrates and with reactive nucleophiles. organic-chemistry.org For the synthesis of tert-butyl carbamates (Boc-protected anilines), using tert-butanol (B103910) as the solvent has been shown to be effective, providing yields in the range of 60-94%. nih.gov

Table 2: Palladium-Catalyzed Synthesis of N-Aryl tert-Butyl Carbamates nih.gov

Aryl Halide/TriflateCatalyst SystemSolventYield (%)
4-ChlorotoluenePd₂(dba)₃ / Ligandtert-Butanol85
1-Chloro-4-methoxybenzenePd₂(dba)₃ / Ligandtert-Butanol94
2,6-Dimethylphenyl trifluoromethanesulfonatePd₂(dba)₃ / Ligandtert-Butanol74

These palladium-catalyzed methods represent a significant advancement in carbamate synthesis, offering milder reaction conditions and broader applicability compared to traditional methods that often require harsh reagents or conditions. nih.govmit.edu

Stereoselective and Chemoselective Syntheses

The synthesis of analogues of this compound that contain chiral centers or multiple reactive functional groups necessitates the use of stereoselective and chemoselective methods.

Stereoselective Syntheses:

For the synthesis of chiral analogues of this compound, one could envision a strategy involving the enantioselective addition of a nucleophile to an imine precursor, followed by N-acylation and N-Boc protection. The use of chiral rhodium catalysts has been effective in the asymmetric catalytic vinylogous Michael addition to generate optically pure compounds. acs.org

Chemoselective Syntheses:

Chemoselectivity is crucial when dealing with substrates bearing multiple functional groups that are susceptible to reduction or other transformations. Nickel boride has demonstrated good chemoselectivity in the reduction of nitro groups. nih.gov For example, it can selectively reduce a nitro group in the presence of other reducible functionalities like esters. nih.gov Similarly, iron-based catalysts have been developed for the highly chemoselective reduction of nitroarenes in the presence of ketones, esters, amides, and nitriles. rsc.orgnih.gov

These chemoselective reduction methods are valuable for the synthesis of functionalized analogues of this compound, allowing for the preservation of other important functional groups within the molecule during the key reduction step.

MethodKey FeatureApplication
Asymmetric 1,2-Carbamoyl RearrangementUse of chiral oxazolidine (B1195125) auxiliaries. nih.govDiastereoselective synthesis of α-hydroxy amides. nih.gov
N-Carbamate-Assisted SubstitutionNeighboring group participation by the carbamate. nih.govStereoselective synthesis of chiral vicinal amino sulfides with retention of configuration. nih.gov
Nickel Boride ReductionChemoselective reduction of nitro groups. nih.govSelective reduction in the presence of ester groups. nih.gov
Iron-Catalyzed ReductionHigh chemoselectivity for nitro group reduction. rsc.orgnih.govReduction of nitroarenes without affecting other reactive functionalities. rsc.orgnih.gov

Role As a Protecting Group in Complex Organic Synthesis

Amine Protection via the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is one of the most prevalent protecting groups for amines in organic synthesis, particularly in the fields of peptide synthesis, natural product synthesis, and the preparation of pharmaceuticals. numberanalytics.comjk-sci.com Its widespread use stems from the ease of its introduction, its stability under a range of reaction conditions, and the facility of its removal under specific, mild acidic conditions. semanticscholar.org The protection of an amine as a Boc-carbamate, such as in tert-Butyl benzoyl(phenyl)carbamate, effectively moderates the amine's nucleophilicity and basicity, preventing it from engaging in unwanted side reactions. chemistrysteps.com

The typical method for introducing a Boc group involves the reaction of the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. numberanalytics.comjk-sci.com This reaction is generally high-yielding and can be performed under relatively mild conditions. fishersci.co.uk

The protection of an amine with the Boc group proceeds via a nucleophilic acyl substitution mechanism. The amine nitrogen attacks one of the carbonyl carbons of di-tert-butyl dicarbonate. jk-sci.com A subsequent elimination step, often facilitated by a base like triethylamine (B128534) or 4-dimethylaminopyridine (B28879) (DMAP), results in the formation of the stable tert-butyl carbamate (B1207046). jk-sci.comwikipedia.org The byproducts of this reaction are typically gaseous carbon dioxide and tert-butanol (B103910), which are easily removed from the reaction mixture. jk-sci.comtotal-synthesis.com

Deprotection, conversely, is an acid-catalyzed process. The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA). chemistrysteps.comtotal-synthesis.com This initial protonation is followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. chemistrysteps.comwikipedia.org The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide. jk-sci.comchemistrysteps.com The formation of gaseous byproducts, isobutylene (B52900) (from the tert-butyl cation) and carbon dioxide, helps to drive the reaction to completion. total-synthesis.com

A key advantage of the Boc protecting group is its robustness under a variety of non-acidic conditions, which allows for a high degree of functional group compatibility in multi-step syntheses. semanticscholar.orgorganic-chemistry.org This stability profile makes it orthogonal to many other common protecting groups.

Key Stability Features:

Basic Conditions: The Boc group is highly resistant to hydrolysis under most basic conditions. organic-chemistry.orgresearchgate.net This allows for reactions involving strong bases, such as saponification of esters, to be carried out in the presence of a Boc-protected amine.

Nucleophiles: It is generally stable towards a wide range of nucleophiles. organic-chemistry.org

Catalytic Hydrogenolysis: Unlike other protecting groups such as the benzyloxycarbonyl (Cbz) group, the Boc group is stable to the conditions typically used for catalytic hydrogenation (e.g., H₂ over Pd/C). chemistrysteps.comtotal-synthesis.comresearchgate.net

Conversely, the Boc group is labile under the following conditions:

Strong Acids: It is readily cleaved by strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl). fishersci.co.ukwikipedia.org

Lewis Acids: Certain Lewis acids can also mediate the removal of the Boc group. total-synthesis.comresearchgate.net

Increased Acidity and Temperature: The lability of the Boc group increases with the acidity of the medium and with elevated temperatures. researchgate.net

Interactive Table: Stability of the Boc Group
Reagent/ConditionStability of Boc GroupReference(s)
Strong Bases (e.g., NaOH, KOH)Stable organic-chemistry.org, researchgate.net,
Nucleophiles (e.g., Grignard reagents)Generally Stable organic-chemistry.org,
Catalytic Hydrogenation (H₂/Pd-C)Stable chemistrysteps.com, total-synthesis.com, researchgate.net
Strong Acids (e.g., TFA, HCl)Labile wikipedia.org, fishersci.co.uk
Lewis Acids (e.g., AlCl₃, ZnBr₂)Labile total-synthesis.com, researchgate.net

The selective removal of the Boc group is a critical step in synthetic sequences. The choice of deprotection method often depends on the sensitivity of other functional groups present in the molecule.

Acid-mediated cleavage is the most common method for Boc deprotection. nih.gov

Trifluoroacetic Acid (TFA): TFA is a strong acid that is frequently used for Boc removal, often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgfiveable.mecommonorganicchemistry.com The reaction is typically fast and efficient at room temperature. fishersci.co.uk In solid-phase peptide synthesis, solutions of TFA in DCM are standard for deprotecting the N-terminal Boc group of the growing peptide chain. fiveable.menih.gov A potential complication is the formation of the tert-butyl cation, which can alkylate nucleophilic residues; this can often be suppressed by the addition of scavengers like anisole. wikipedia.org

Aqueous Phosphoric Acid: Aqueous phosphoric acid has emerged as a mild and effective reagent for the deprotection of Boc groups. thieme-connect.comthieme-connect.com This method is noted for its high functional group tolerance, preserving acid-sensitive groups such as benzyl (B1604629) esters, TBDMS ethers, and Cbz carbamates. thieme-connect.comresearchgate.netnih.gov The reactions are generally high-yielding, and the workup is often straightforward. researchgate.netnih.gov Furthermore, this protocol has been shown to preserve the stereochemical integrity of the substrate. thieme-connect.comthieme-connect.comnih.gov

Interactive Table: Acid-Mediated Boc Deprotection Methods
ReagentTypical ConditionsAdvantagesReference(s)
Trifluoroacetic Acid (TFA)TFA in Dichloromethane (DCM)Fast, efficient, widely used in peptide synthesis fiveable.me, wikipedia.org, commonorganicchemistry.com
Aqueous Phosphoric Acid85 wt% H₃PO₄Mild, high functional group tolerance, preserves stereochemistry thieme-connect.com, thieme-connect.com, nih.gov

An alternative, mild method for Boc deprotection involves the use of radical cations. A notable example is the use of the tris-4-bromophenylamminium radical cation, often referred to as "magic blue" (MB•+), in combination with a silane (B1218182) like triethylsilane. organic-chemistry.orgnih.gov This system catalytically facilitates the cleavage of the C–O bond of the tert-butyl group under neutral conditions, avoiding the need for strong acids or bases. nih.govacs.org This method is suitable for a diverse range of substrates, including those with sensitive functionalities. nih.gov The reaction rate can be influenced by the nature of the substrate, with tert-butyl esters and carbonates generally being deprotected faster than tert-butyl ethers. nih.gov

The steric environment around the Boc-protected amine can significantly influence the efficiency and selectivity of the deprotection reaction.

Deprotection Efficiency: Steric hindrance adjacent to the N-Boc group can slow down the rate of deprotection. For instance, N-Boc groups attached to aromatic rings with bulky ortho-substituents may exhibit slower cleavage rates. nih.gov Similarly, in the deprotection of Boc-protected amino acids, steric hindrance from the amino acid side chain can affect the reaction's progress. For example, protected L-Alanine, with its methyl side group, may show incomplete conversion under conditions that are sufficient for less hindered substrates like β-Alanine. researchgate.netresearchgate.net

Selective Deprotection: Steric hindrance can also be exploited to achieve selective deprotection. For instance, it is possible to selectively cleave a secondary N-Boc group in the presence of a primary N-Boc group using reagents like ZnBr₂ in dichloromethane. jk-sci.com This selectivity is attributed to the differential steric accessibility of the two protected sites.

Deprotection Methodologies

Orthogonal Protecting Group Strategies

In the intricate field of multistep organic synthesis, the simultaneous presence of several reactive functional groups necessitates a sophisticated approach to their temporary masking. This is achieved through the use of protecting groups, which are selectively introduced to block a specific functional group from unwanted reactions while transformations are carried out elsewhere in the molecule. A key concept that governs the use of multiple protecting groups within a single synthetic sequence is that of orthogonal protection. wikipedia.orgorganic-chemistry.org

An orthogonal protecting group strategy is one that permits the selective removal of a single protecting group from a molecule that contains multiple, different protecting groups, without affecting the others. wikipedia.org This selectivity is achieved by employing protecting groups that are labile (cleavable) under distinct and non-interfering sets of reaction conditions. masterorganicchemistry.comnih.gov For instance, one group might be removed with acid, another with a base, and a third by hydrogenolysis, allowing for the sequential unmasking and reaction of different functional groups as the synthesis progresses. wikipedia.orgmasterorganicchemistry.com This high degree of control is crucial for the successful synthesis of complex molecules like peptides, nucleotides, and polyfunctional natural products. nih.govacs.org

The chemical structure of this compound contains two key functionalities widely used in protection strategies: the tert-butyloxycarbonyl (Boc) group and the benzoyl (Bz) group. The differing cleavage conditions required for these two groups exemplify the core principle of orthogonality.

The tert-Butyloxycarbonyl (Boc) Group: The Boc group is one of the most common protecting groups for amines. masterorganicchemistry.comfishersci.co.uk It is chemically classified as a tert-butyl carbamate. organic-chemistry.org A significant advantage of the Boc group is its stability towards basic conditions, catalytic hydrogenation, and most nucleophiles. masterorganicchemistry.comorganic-chemistry.org However, it is readily cleaved under strong acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which facilitates the formation of a stable tert-butyl cation. fishersci.co.ukchemistrysteps.comcreative-peptides.com

The Benzoyl (Bz) Group: The benzoyl group is a robust acyl-type protecting group used for amines and alcohols. wikipedia.orglibretexts.org In contrast to the Boc group, the benzoyl group is stable under many acidic conditions but is typically removed by hydrolysis with a base, such as sodium hydroxide (B78521) or sodium methoxide. libretexts.orgresearchgate.net

The distinct removal conditions for the Boc (acid-labile) and Bz (base-labile) groups make them an ideal orthogonal pair. In a molecule containing both a Boc-protected amine and a Bz-protected alcohol, the chemist can choose to selectively deprotect the amine with acid while the Bz group remains intact. Conversely, treatment with a base would remove the Bz group while leaving the Boc group untouched. This strategy allows for precise, stepwise modifications at different sites within a complex molecule.

Table 1: Comparison of Orthogonal Protecting Groups This table outlines the properties of the Boc and Benzoyl groups in the context of other common protecting groups, illustrating the concept of orthogonality.

Protecting GroupAbbreviationStructureTypical Removal ConditionsClass
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HCl) fishersci.co.ukorganic-chemistry.orgAcid-Labile
BenzoylBzBase (e.g., NaOH, NaOMe) libretexts.orgresearchgate.netBase-Labile
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) wikipedia.orgmasterorganicchemistry.comBase-Labile
CarbobenzyloxyCbz, ZCatalytic Hydrogenolysis (H₂/Pd-C) masterorganicchemistry.comHydrogenolysis-Labile
BenzylBnCatalytic Hydrogenolysis (H₂/Pd-C) wikipedia.orglibretexts.orgHydrogenolysis-Labile
TritylTrtMild Acid (e.g., 1% TFA) creative-peptides.comsigmaaldrich.comAcid-Labile

Table 2: Hypothetical Orthogonal Deprotection Scheme This table illustrates a synthetic scenario utilizing the orthogonal nature of Boc and Benzoyl protecting groups on a hypothetical bifunctional starting material.

StepReactionProtected IntermediateTarget Functional GroupStatus of Other Protecting Group
Start ---
1 Treat with strong acid (e.g., TFA)Amine is deprotectedBenzoyl group is stable
2 Treat with base (e.g., NaOH/MeOH)Alcohol is deprotectedBoc group is stable

This strategic application of orthogonal protecting groups, exemplified by the differing labilities of the Boc and benzoyl moieties found in this compound, is a cornerstone of modern synthetic chemistry. ub.eduiris-biotech.de It provides the necessary tools to build complex molecular architectures with precision and high efficiency.

Applications in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Intermediate and Building Block

Tert-Butyl benzoyl(phenyl)carbamate is a valuable synthetic intermediate, primarily because it represents an activated form of a tertiary amide. The introduction of the electron-withdrawing N-Boc group distorts the amide bond, weakening the typical n(N)−π*(C=O) resonance stabilization and making the acyl group amenable to nucleophilic attack and metal insertion. organic-chemistry.orgnih.gov This activation strategy transforms a traditionally unreactive amide into a dynamic building block.

The synthesis of the title compound is straightforward, typically achieved by reacting N-phenylbenzamide with di-tert-butyl dicarbonate (B1257347) in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This accessibility makes it a ready starting material for various transformations. As a building block, it provides a stable, yet reactive, platform for introducing benzoyl and phenylamino (B1219803) moieties into larger molecules. Its utility is part of a broader class of tert-butyl carbamate (B1207046) derivatives used to construct complex structures, including those with significant biological activity. nih.govgoogle.com

Integration into Multi-Step Synthetic Pathways

The unique reactivity of this compound allows for its seamless integration into complex, multi-step synthetic sequences, enabling the construction of intricate molecular architectures that would be challenging to access through other means.

A prime example of its application is in the synthesis of complex ketones through Suzuki-Miyaura cross-coupling reactions. In a notable study, this compound was coupled with various boronic acids using a palladium-N-heterocyclic carbene (NHC) catalyst system. organic-chemistry.org This reaction proceeds via the selective cleavage of the N–C(O) bond, effectively using the amide as an acyl-transfer agent to form a new carbon-carbon bond, yielding the corresponding ketone in high yields. organic-chemistry.org This method highlights how the compound serves as a key intermediate in forming structurally complex products from readily available amides.

Similarly, related tert-butyl carbamate derivatives are instrumental in synthesizing medicinally relevant compounds. For instance, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide. google.com Another example is the use of tert-butyl 2-amino phenylcarbamate as a scaffold to build a series of substituted benzamido phenylcarbamate derivatives with potential anti-inflammatory properties. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling using this compound This table is interactive and allows for sorting.

Boronic Acid Catalyst Base Solvent Yield (%) Citation
p-tolylboronic acid [Pd(IPr)(cin)Cl] K₂CO₃ 2-MeTHF 94 organic-chemistry.org
4-methoxyphenylboronic acid [Pd(IPr)(cin)Cl] K₂CO₃ 2-MeTHF 95 organic-chemistry.org
4-formylphenylboronic acid [Pd(IPr)(cin)Cl] K₂CO₃ 2-MeTHF 91 organic-chemistry.org

This compound and related N-Boc protected amines can serve as precursors for advanced chemical structures like ureas and diureas. The synthesis of ureas often proceeds through an isocyanate intermediate. nih.govacs.org The Boc-carbamate can be converted into an isocyanate under specific conditions, which is then trapped by an amine to form a urea (B33335) derivative. nih.govorganic-chemistry.org

Methodologies have been developed for the direct conversion of carbamates into ureas using reagents like aluminum amide complexes. organic-chemistry.orgresearchgate.net These methods facilitate the synthesis of bi-, tri-, and tetra-substituted ureas from carbamate-protected amines by reaction with a nucleophilic amine in the presence of trimethylaluminum. organic-chemistry.org While methyl and benzyl (B1604629) carbamates are often more reactive, t-butyl carbamates can also be used, providing a pathway to complex urea structures without handling hazardous isocyanates directly. organic-chemistry.orgresearchgate.net This transformation is valuable for creating the urea linkages that are common in pharmaceuticals and other functional materials.

Role in Peptide Chemistry and Amide Bond Formation

While not a conventional protecting group in solid-phase peptide synthesis like Fmoc or Boc (in its typical application for protecting alpha-amino groups), this compound and its analogues play a significant role in solution-phase amide bond formation. The synthesis of a library of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives showcases this application. nih.gov In this synthesis, a new amide bond is formed by coupling various substituted carboxylic acids with tert-butyl 2-amino phenylcarbamate. nih.gov This reaction employs standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), which are staples of peptide chemistry. nih.gov

This demonstrates that the carbamate moiety can be a stable part of a larger molecule while new amide linkages are constructed elsewhere, highlighting its compatibility with common amide bond-forming conditions. Enzymatic strategies for amide bond formation often rely on the activation of a carboxylic acid, frequently through ATP, to make the reaction thermodynamically favorable. nih.gov The chemical activation of the amide bond in this compound is conceptually analogous, turning a stable functional group into one ready for further transformation.

Table 2: Synthesis of Amide Derivatives from a Carbamate Precursor This table is interactive and allows for sorting.

Carboxylic Acid Coupling Reagents Base Yield (%) Citation
4-fluorobenzoic acid EDCI, HOBt DIPEA 74 nih.gov
4-methylbenzoic acid EDCI, HOBt DIPEA 55.5 nih.gov
4-(1H-indol-2-yl)butanoic acid EDCI, HOBt DIPEA 75.7 nih.gov

Application in Metal-Catalyzed Coupling Reactions

The most prominent application of this compound in recent years has been its use as a substrate in metal-catalyzed coupling reactions, where the activation provided by the N-Boc group is paramount.

The cleavage of the amide C–N bond is a notoriously difficult transformation due to its high resonance stabilization energy. ontosight.ai However, the strategic installation of a tert-butoxycarbonyl group on the amide nitrogen in this compound provides a powerful tool for amide activation. This N-activation facilitates the cleavage of the otherwise inert N–C(O) bond by transition metals.

Palladium-catalyzed cross-coupling reactions are a clear demonstration of this principle. organic-chemistry.org The process is believed to involve the oxidative addition of the palladium catalyst into the activated N–C(O) bond, forming an acyl-palladium intermediate. This intermediate can then participate in transmetalation with a boronic acid and subsequent reductive elimination to yield a ketone. organic-chemistry.org This methodology effectively repurposes the amide as an acylating agent for a carbon-carbon bond-forming reaction. This type of amide activation represents a significant advance in synthetic chemistry, opening new avenues for using amides as versatile synthons. organic-chemistry.orgontosight.ai

Suzuki Cross-Coupling Reactions

A significant application of this compound is its use as an electrophilic partner in Suzuki-Miyaura cross-coupling reactions. This transformation typically involves the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. However, recent advancements have enabled the use of amides as bench-stable acyl electrophiles through the selective activation of the N–C(O) bond.

In this context, this compound serves as a precursor to generate an acyl-metal intermediate. The reaction proceeds under mild conditions, employing a palladium N-heterocyclic carbene (NHC) complex as the catalyst. A detailed study has demonstrated the efficacy of this method, where this compound couples with various arylboronic acids to afford the corresponding ketones in high yields. nsf.gov

The general scheme for this reaction is as follows:

Scheme 1: Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

A key advantage of this methodology is the use of a commercially available, bench-stable Pd(II)-NHC precatalyst, which does not require specialized handling techniques. The reaction can be conducted on a significant scale with low catalyst loading, utilizing an environmentally benign solvent like 2-MeTHF. nsf.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling of this compound (1a) with Arylboronic Acids nsf.gov

EntryArylboronic AcidProductYield (%)
1p-Tolylboronic acidPhenyl(p-tolyl)methanone (3a)94
24-Methoxycarbonylphenylboronic acidMethyl 4-benzoylbenzoate91
34-Trifluoromethylphenylboronic acidPhenyl(4-(trifluoromethyl)phenyl)methanone85
43,5-Dimethylphenylboronic acid(3,5-Dimethylphenyl)(phenyl)methanone92

Conditions: Amide (0.50 mmol), Ar-B(OH)2 (1.2 equiv), [Pd(IPr)(cin)Cl] (0.10 mol%), K2CO3 (1.2 equiv), H2O (5.0 equiv), 2-MeTHF (1.5 M), 23 °C, 15 h. nsf.gov

The data indicates that the reaction is tolerant of both electron-donating and electron-withdrawing substituents on the boronic acid partner, showcasing the broad applicability of this compound in constructing diverse biaryl ketone frameworks.

Chemoselective Functionalization of Polyamines

The chemoselective modification of polyamines is a critical challenge in organic synthesis, particularly in the fields of medicinal chemistry and materials science, where polyamine scaffolds are prevalent. Carbamates are frequently employed as protecting groups to differentiate between multiple amine functionalities within a molecule. While direct research on this compound for this specific application is not extensively documented, the principles governing the use of related alkyl phenyl carbonates provide a strong basis for its potential utility. kiku.dk

The selective protection of polyamines often relies on the differential reactivity of primary versus secondary amines, or sterically hindered versus accessible amines. Alkyl phenyl carbonates, such as tert-butyl phenyl carbonate, have been successfully used for the mono-protection of symmetrical diamines. kiku.dk This selectivity is achieved by controlling the stoichiometry of the protecting agent. The general principle involves the reaction of a polyamine with a carbamate-forming reagent, where the less sterically hindered or more nucleophilic amine reacts preferentially.

The structure of this compound, featuring a bulky tert-butyl group, suggests its potential for selective reactions. In a competitive reaction, it would be expected to react with the most accessible and nucleophilic amine in a polyamine substrate. This approach is advantageous over methods requiring a large excess of the polyamine to achieve mono-functionalization. kiku.dk The phenoxycarbonyl (Phoc) group, another related moiety, has also been studied for its chemoselective reactivity in the presence of different amines, where the steric environment around the nitrogen atom dictates the reaction outcome. acs.org

Synthesis of Pharmaceutical Intermediates and Scaffolds

The carbamate motif is a cornerstone in medicinal chemistry, and compounds like this compound are valuable intermediates for constructing more complex pharmaceutical scaffolds. The synthesis of various biologically active molecules often involves the coupling of different fragments, where one or more amine functionalities require protection. The tert-butoxycarbonyl (Boc) group, present in the target compound, is one of the most widely used protecting groups in pharmaceutical synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions.

Research has demonstrated the synthesis of a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives that exhibit anti-inflammatory activity. nih.govresearchgate.net These syntheses involve the condensation of tert-butyl 2-aminophenylcarbamate with various carboxylic acids. nih.govresearchgate.net This highlights how carbamate-protected phenylamine structures serve as platforms for building libraries of potential drug candidates.

Furthermore, derivatives of tert-butyl carbamate are instrumental in the synthesis of approved drugs. For example, a derivative, (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-carbamic acid tert-butyl ester, is a key intermediate in the synthesis of the anti-epileptic drug Lacosamide. google.com This underscores the importance of such carbamate-containing building blocks in the pharmaceutical industry. The ability to use this compound in robust C-C bond-forming reactions like the Suzuki coupling further enhances its value, allowing for the incorporation of aryl groups to generate complex scaffolds found in many modern drugs. nih.govnih.gov

Structural Elucidation and Conformational Analysis

X-Ray Crystallographic Studies of N-Acylcarbamates

For instance, the crystal structure of tert-butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamate reveals key features of the N-acylcarbamate group. researchgate.net In this molecule, the carbamate (B1207046) functionality displays a planar arrangement of the atoms involved in the amide-like resonance, a characteristic feature that influences the compound's conformational preferences. The bond lengths and angles are within the expected ranges for such systems. researchgate.net

In another related structure, 2-[(phenylcarbamoyl)amino]butyl N-phenylcarbamate, the crystal packing is stabilized by intermolecular hydrogen bonds, forming chain-like structures. nih.gov The presence of both carbamate and urea-like functionalities in this molecule demonstrates the versatility of these groups in forming defined supramolecular architectures. nih.gov

The X-ray structure of tert-butyl N-hydroxycarbamate shows that the N-hydroxycarbamate group is nearly planar, with a torsion angle of +2.1(2)° for O(1)–C(1)–N(1)–O(3). mdpi.com This planarity is a common feature among related compounds and is indicative of the delocalization of the nitrogen lone pair into the carbonyl group. mdpi.comnih.gov

Table 1: Selected Crystallographic Data for a Related N-Acylcarbamate

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
tert-Butyl (2-phenyl-1,2-dihydro-1-naphthyl)carbamateMonoclinicC2/c34.871810.7229.109123.570 researchgate.net

This interactive table allows for sorting and filtering of the data.

Spectroscopic Methods for Structural Assignment (Excluding Detailed Tabulated Data)

Spectroscopic techniques are indispensable for the structural elucidation of organic compounds in both solid and solution phases. The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of tert-butyl benzoyl(phenyl)carbamate. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of the molecule. uni.lu In ¹H NMR, the chemical shifts and integration of the signals for the tert-butyl group, the phenyl ring, and the benzoyl group protons would confirm their presence and relative numbers. The splitting patterns of the aromatic protons can provide information about the substitution pattern on the rings. uni.lu ¹³C NMR spectroscopy would show distinct signals for the carbonyl carbon of the carbamate, the carbonyl carbon of the benzoyl group, the quaternary carbon of the tert-butyl group, and the various aromatic carbons. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the functional groups present in the molecule. nist.gov The IR spectrum of an N-acylcarbamate like this compound would be expected to show characteristic absorption bands. A strong absorption band in the region of 1700-1750 cm⁻¹ would be indicative of the C=O stretching vibration of the carbamate group. rsc.org Another carbonyl stretching band, likely at a slightly different frequency, would correspond to the benzoyl group. The N-H stretching vibration, if present in a related secondary carbamate, typically appears in the region of 3200-3400 cm⁻¹. rsc.org

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. researchgate.net High-resolution mass spectrometry (HRMS) can determine the elemental composition of the molecule with high accuracy. The fragmentation pattern can reveal the loss of stable fragments such as the tert-butyl group or the benzoyl group, further corroborating the proposed structure. nih.gov

Conformational Dynamics and Rotational Barriers

The N-acylcarbamate linkage in this compound is subject to hindered rotation around the C-N bond due to the partial double bond character arising from the delocalization of the nitrogen lone pair into the carbonyl group. This restricted rotation can lead to the existence of conformational isomers, or rotamers. nih.gov

The barrier to rotation about the C-N bond in carbamates can be studied using dynamic NMR spectroscopy and computational methods like Density Functional Theory (DFT). nd.edumdpi.com For N-alkylcarbamates, the rotational barrier is typically around 16 kcal/mol. nd.edunih.gov However, the nature of the substituents on the nitrogen and oxygen atoms can significantly influence this barrier.

In the case of N-phenylcarbamates, the rotational barrier is lowered to approximately 12.5 kcal/mol. nd.edunih.gov This decrease is attributed to the electron-withdrawing nature of the phenyl group, which reduces the double bond character of the C-N bond. nd.edu Conversely, electron-donating groups on the N-aryl ring tend to increase the rotational barrier. nd.edu For this compound, the presence of the electron-withdrawing benzoyl group on the nitrogen atom would be expected to further lower the rotational barrier around the carbamate C-N bond.

Computational studies on related systems, such as N-benzhydrylformamides, have shown that DFT calculations can satisfactorily reproduce experimental rotational barriers determined by dynamic NMR. mdpi.com These studies reveal that different conformers can exist as a mixture at room temperature due to the significant energy barrier to interconversion. mdpi.com

Table 2: Typical Rotational Barriers for Carbamate C-N Bond

Carbamate TypeTypical Rotational Barrier (kcal/mol)Reference
N-Alkylcarbamate~16 nd.edunih.gov
N-Phenylcarbamate~12.5 nd.edunih.gov
N-(2-pyrimidyl)carbamates<9 nd.edunih.gov

This interactive table allows for sorting and filtering of the data.

Influence of Molecular Conformation on Reactivity

The conformational preferences of N-acylcarbamates can have a direct impact on their chemical reactivity. The spatial arrangement of the functional groups, dictated by the rotational barriers and the preferred conformers, can influence steric accessibility for reagents and the orientation of orbitals involved in chemical reactions.

For example, the syn and anti rotamers of a carbamate can exhibit different reactivities. The accessibility of the nitrogen lone pair and the carbonyl oxygen can vary between these conformers, affecting their nucleophilicity and electrophilicity, respectively. In reactions involving the nitrogen atom, a conformer that minimizes steric hindrance around the nitrogen would be expected to react more readily.

Studies on the synthesis and reactivity of N-acyl chloroformamidines, which are related to N-acylcarbamates, have shown that these compounds are excellent building blocks for various nitrogen-containing heterocycles. researchgate.net The reactivity of the N-acyl group is influenced by the electronic and steric environment, which is a direct consequence of the molecule's conformation. The ability of these compounds to act as electrophiles is dependent on the conformation that allows for optimal orbital overlap with an incoming nucleophile.

Furthermore, the conformational behavior of molecules containing amide or carbamate linkages plays a decisive role in their biological activity. mdpi.com The ability of a molecule to adopt a specific conformation to bind to a biological target, such as an enzyme or receptor, is a key determinant of its function. nih.gov Therefore, understanding the conformational dynamics of this compound is essential for predicting its behavior in chemical transformations and potential biological applications.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic structure and reactivity of molecules like tert-butyl benzoyl(phenyl)carbamate.

Density Functional Theory (DFT) has emerged as a important tool for investigating reaction mechanisms. For N-benzoyl carbamates, DFT calculations, often at the B3LYP/6-31+G(d,p) level of theory, have been employed to study their reactions, such as the synthesis of substituted N-benzoyl urea (B33335) derivatives from the reaction of N-benzoylcarbamates with amines. researchgate.net These studies help to determine whether a reaction proceeds through a stepwise or a concerted pathway by calculating the energies of reactants, products, transition states, and any intermediates. researchgate.net The effect of solvents, both polar (like water) and non-polar (like toluene), on the reaction mechanism can also be investigated to understand their influence on the stability of polar transition states. researchgate.net

For the reaction of N-benzoyl carbamates, theoretical studies suggest that the process can be complex, potentially involving multiple transition states. For instance, in related systems, a rate-determining first transition state can lead to a highly unstable intermediate, followed by a second, lower-energy transition state that yields the final product. researchgate.netnih.gov The choice of functional and basis set in DFT calculations is critical, with B3LYP/6-31G(d) often providing a clearer reaction pathway compared to other functionals like B3PW91, M06, or WB97XD for similar reactions. researchgate.netnih.gov

Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the reactivity of a molecule. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally suggesting higher reactivity. researchgate.net

In the context of N-benzoyl carbamates, the HOMO is typically localized on the phenyl ring and the nitrogen atom of the carbamate (B1207046) group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the carbonyl groups, making them susceptible to nucleophilic attack. The relative energies of these orbitals can be used to predict the most likely sites of reaction and to understand the electronic effects of substituents on the benzoyl or phenyl rings.

Table 1: Illustrative Molecular Orbital Properties

Molecular OrbitalEnergy (eV) (Illustrative)Primary Atomic Contributions (Illustrative)
HOMO-6.5Phenyl ring, Carbamate Nitrogen
LUMO-1.2Benzoyl Carbonyl, Carbamate Carbonyl
HOMO-LUMO Gap5.3-

Note: The values in this table are illustrative and would need to be determined through specific DFT calculations for this compound.

Molecular Modeling and Simulation Approaches (Excluding Biological Outcomes)

Beyond quantum chemical calculations, molecular modeling and simulation techniques offer insights into the dynamic behavior and conformational landscape of this compound.

The presence of rotatable bonds around the carbamate and benzoyl groups in this compound gives rise to multiple possible conformations. The carbamate functionality itself can impose conformational restrictions due to the delocalization of the nitrogen lone pair into the carbonyl group. Computational methods, such as conformational searches using force fields like OPLS-2005, can be employed to explore the potential energy surface and identify low-energy conformers. These studies reveal that the backbone of carbamates often adopts a planar conformation.

The bulky tert-butyl group plays a significant role in determining the preferred conformation by introducing steric hindrance, which can influence the orientation of the benzoyl and phenyl groups relative to the carbamate plane. Understanding the relative energies of different conformers is crucial as the reactivity of the molecule can be conformation-dependent.

The identification and characterization of transition states are fundamental to understanding reaction mechanisms and predicting reaction rates. ucsb.edu For reactions involving this compound, such as its hydrolysis or aminolysis, transition state calculations are performed to determine the energy barrier of the reaction. ucsb.eduyoutube.comyoutube.comucsb.edu These calculations involve locating the saddle point on the potential energy surface that connects the reactants and products. ucsb.edu

The structure of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For example, in the aminolysis of a carbamate, the transition state would likely feature a partially formed bond between the nucleophilic amine and the carbamate carbonyl carbon, and a partially broken bond between the carbonyl carbon and the leaving group. The energy of this transition state, relative to the reactants, represents the activation energy of the reaction.

Table 2: Illustrative Calculated Transition State Properties for a Hypothetical Reaction

Reaction ParameterValue (Illustrative)
Activation Energy (kcal/mol)15 - 25
Key Bond Distance in TS (Å) (C-N forming)1.8 - 2.2
Key Bond Distance in TS (Å) (C-O breaking)1.5 - 1.9
Imaginary Frequency (cm⁻¹)-200 to -400

Note: This data is illustrative for a hypothetical reaction of this compound and would require specific computational studies.

Prediction of Chemical Behavior and Selectivity

Computational studies can predict the chemical behavior and selectivity of this compound in various reactions. By comparing the activation energies of different possible reaction pathways, it is possible to predict which products will be favored. For instance, in a reaction with a nucleophile that could potentially attack either the benzoyl carbonyl or the carbamate carbonyl, DFT calculations can determine which site is more electrophilic and has a lower activation barrier for attack.

Furthermore, these theoretical models can explain the influence of substituents on the phenyl or benzoyl rings on the reactivity and selectivity of the molecule. Electron-withdrawing groups would be predicted to increase the electrophilicity of the carbonyl centers, while electron-donating groups would have the opposite effect. This predictive power is a cornerstone of modern chemical research, enabling the rational design of experiments and the development of new synthetic methodologies.

Steric and Electronic Effects in Reaction Design

The intricate interplay of steric and electronic factors is paramount in dictating the reactivity and selectivity of chemical transformations involving this compound. A thorough analysis of the molecular architecture reveals key structural motifs that govern its behavior in reaction design: the bulky tert-butyl group, the electronically influential benzoyl group, and the phenyl substituent on the carbamate nitrogen. While direct computational and extensive experimental studies specifically targeting this compound are not widely available in the current body of scientific literature, a detailed understanding of its reactivity can be extrapolated from research on analogous structures.

The steric hindrance imposed by the voluminous tert-butyl group is a significant determinant of the molecule's reactivity. This bulky substituent can shield the carbamate nitrogen and the adjacent carbonyl carbon from the approach of nucleophiles or other reactants. This steric impediment can influence reaction rates and, in some cases, may necessitate more forceful reaction conditions to overcome the activation energy barrier. For instance, in reactions where the nitrogen atom is the intended site of attack, the tert-butyl group can significantly lower the reaction yield or even prevent the reaction from occurring altogether.

The electronic landscape of this compound is largely shaped by the benzoyl and phenyl groups. The benzoyl group, with its electron-withdrawing carbonyl moiety, decreases the electron density on the carbamate nitrogen. This electronic effect can modulate the nucleophilicity of the nitrogen atom. Concurrently, the phenyl group attached to the nitrogen can further influence the electronic environment through resonance and inductive effects. The nature of substituents on this phenyl ring, if present, would further tune the electronic properties of the carbamate.

In the context of reaction design, these steric and electronic characteristics are not independent but rather operate in concert to direct the outcome of chemical processes. For example, in nucleophilic substitution reactions at the carbamoyl (B1232498) carbon, the electronic activation provided by the benzoyl group might be counteracted by the steric hindrance from the tert-butyl group. The interplay of these effects is crucial in predicting the feasibility and outcome of a given transformation.

While specific quantitative data for this compound is not readily found, studies on related N-acyl-N-phenylcarbamates and sterically hindered carbamates provide valuable insights. For instance, investigations into the reactivity of various carbamates often highlight the impact of N-substituents on reaction mechanisms and yields.

To illustrate the potential impact of these effects, one can consider hypothetical reaction scenarios. In a reaction involving nucleophilic attack, the accessibility of the electrophilic centers would be a primary consideration. The table below outlines a qualitative prediction of the influence of steric and electronic effects on different potential reaction sites within the molecule.

Table 1: Qualitative Analysis of Steric and Electronic Effects on Potential Reaction Sites

Potential Reaction SiteSteric Effect of tert-Butyl GroupElectronic Effect of Benzoyl GroupPredicted Reactivity
Carbamate NitrogenHigh HindranceDecreased NucleophilicityLow
Carbamoyl Carbonyl CarbonModerate HindranceIncreased ElectrophilicityModerate
Benzoyl Carbonyl CarbonLow HindranceHigh ElectrophilicityHigh
Phenyl Ring (Electrophilic Aromatic Substitution)Moderate HindranceDeactivatingLow

This qualitative analysis underscores the complexity of predicting reactivity for a molecule with multiple influential functional groups. The design of reactions involving tert-butyl benzoyl(phenyl)carbamate would necessitate a careful consideration of these competing steric and electronic factors to achieve the desired chemical outcome. Further dedicated computational and experimental studies are warranted to provide a more quantitative and nuanced understanding of its behavior in chemical synthesis.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. For compounds like tert-Butyl benzoyl(phenyl)carbamate, this involves moving away from hazardous reagents and developing more atom-economical and energy-efficient synthetic pathways.

A plausible and sustainable approach to the synthesis of this compound can be extrapolated from the synthesis of its structural analogues, such as tert-butyl 2-(substituted benzamido)phenylcarbamates. nih.govresearchgate.net A key strategy involves the use of coupling agents that are highly efficient and generate byproducts that are easily removed, minimizing waste. For instance, the condensation of a suitable precursor, N-benzoyl-N-phenylamine, with a tert-butoxycarbonyl (Boc) source could be achieved using modern coupling reagents.

Recent advancements in carbamate (B1207046) synthesis highlight methods that avoid toxic phosgene (B1210022) derivatives. researchgate.net One promising direction is the direct carbonylation of amines and alcohols using carbon dioxide as a C1 source, often facilitated by a catalyst. nih.gov Another sustainable method involves the Hofmann rearrangement of amides in the presence of an oxidant like Oxone, which is considered a green oxidizing agent. mdpi.com A recently developed methodology for the direct synthesis of carbamates from Boc-protected amines using lithium tert-butoxide (t-BuOLi) as the sole base presents a cost-effective and environmentally benign alternative, avoiding the need for metal catalysts and hazardous substances. nih.govresearchgate.net

Future research in this area will likely focus on:

The use of biocatalysts, such as lipases, for the amidation process, which can operate under mild conditions and in green solvents. nih.gov

The development of catalytic systems that can directly utilize CO2 for the synthesis of N-acylcarbamates, further enhancing the sustainability profile.

Flow chemistry processes that allow for safer handling of reactive intermediates and can lead to higher yields and purity with reduced waste.

Exploration of New Catalytic Systems for Carbamate Transformations

The transformation of the carbamate functional group is central to its utility as an intermediate in organic synthesis. The development of novel catalytic systems that can selectively activate and transform the N-acylcarbamate moiety in this compound is a key area of research.

The N-acylcarbamate group can be viewed as a protected amine, and its cleavage is a critical step in many synthetic sequences. While traditional methods often rely on stoichiometric reagents, catalytic approaches are more desirable. For instance, the hydrogenation of N-acylcarbamates to the corresponding protected amines can be achieved using bifunctional ruthenium complexes.

Furthermore, the carbamate itself can be a reactive handle for other transformations. The reactivity of phenylcarbamates, for example, is influenced by the substituents on the nitrogen atom. N,N-disubstituted phenylcarbamates are generally stable, while those with a hydrogen on the nitrogen can undergo elimination to form isocyanates. nih.govacs.org This differential reactivity can be exploited in synthetic design.

Future exploration in this domain could involve:

The design of catalysts that can selectively cleave the benzoyl or the tert-butoxycarbonyl group, allowing for orthogonal deprotection strategies.

The use of photoredox catalysis to enable novel transformations of the N-acylcarbamate group under mild conditions.

The development of catalysts that can facilitate the use of this compound as a benzoylating or phenylaminating agent in cross-coupling reactions.

Advanced Applications in Medicinal Chemistry Intermediate Synthesis (Focus on Chemical Transformations, not Clinical)

The carbamate functional group is a prevalent feature in many pharmaceutical compounds due to its chemical stability and ability to participate in hydrogen bonding. nih.govacs.orgnoaa.gov this compound, as a complex N-acylcarbamate, can serve as a valuable intermediate in the synthesis of medicinally relevant scaffolds.

The synthesis of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives, which have shown anti-inflammatory activity, provides a clear example of how such structures can be assembled. nih.govresearchgate.net The general synthetic scheme involves the coupling of a carboxylic acid with an aminophenylcarbamate. A similar strategy could be envisioned where this compound is either a starting material or a target structure en route to more complex molecules.

The N-acylcarbamate moiety can be a precursor to other functional groups. For example, reduction of the amide portion could lead to chiral amines, while cleavage of the carbamate can reveal a secondary amine for further functionalization. The stability of the N,N-disubstituted carbamate in this compound makes it a robust protecting group during multi-step syntheses. nih.govacs.org

Future applications in this area will likely focus on:

The use of this compound in the synthesis of constrained peptide mimics, where the N-acylcarbamate linkage provides conformational rigidity.

The development of diversity-oriented synthesis strategies starting from this compound to generate libraries of compounds for biological screening.

The incorporation of this moiety into prodrugs, where its cleavage in vivo would release an active pharmaceutical ingredient.

Theoretical Insights for Rational Design of Carbamate-Based Reagents

Computational chemistry and theoretical studies provide powerful tools for understanding the reactivity and stability of molecules like this compound. Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, as well as to model the transition states of its reactions. researchgate.net

Studies on the rotational barriers of the C-N bond in carbamates have provided insights into their conformational preferences and the degree of amide resonance, which influences their stability and reactivity. nih.gov The amide resonance in carbamates is generally lower than in amides, which has implications for their chemical behavior. nih.gov

For this compound, theoretical studies could help to:

Predict the most likely sites for nucleophilic or electrophilic attack.

Understand the mechanism of its formation and decomposition.

Guide the design of new catalysts for its transformation by modeling catalyst-substrate interactions.

Elucidate the effect of the benzoyl and phenyl substituents on the reactivity of the carbamate group. researchgate.net

A deeper theoretical understanding will enable the rational design of new reagents based on the N-acylcarbamate scaffold with tailored reactivity and selectivity for specific applications.

Expanding the Scope of N-Acylcarbamate Chemistry

The chemistry of N-acylcarbamates is a rich and expanding field. While simple carbamates are widely used as protecting groups, more complex structures like this compound offer opportunities for novel chemical transformations.

The presence of both a benzoyl and a phenyl group on the nitrogen atom of the carbamate introduces a higher degree of steric hindrance and electronic complexity compared to simpler N-acylcarbamates. This could lead to unique reactivity patterns. For example, the interplay between the two aromatic rings could influence the conformation of the molecule and its ability to interact with catalysts or other reagents.

Future research in this area could explore:

The use of this compound as a precursor to N,N-disubstituted ureas and other complex nitrogen-containing compounds.

The investigation of its reactivity in pericyclic reactions, such as Diels-Alder or sigmatropic rearrangements.

Its application in materials science, for example, as a monomer or a building block for functional polymers.

By pushing the boundaries of what is known about N-acylcarbamate chemistry, researchers can unlock the full potential of compounds like this compound in organic synthesis and beyond.

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